

(Methyleneamino)acetonitrile: A Versatile Glycine Enolate Equivalent for α -Amino Acid Synthesis

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Compound of Interest

Compound Name: (Methyleneamino)acetonitrile

Cat. No.: B091335

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Introduction: The Power of Glycine Enolates in Synthesis

In the realm of organic synthesis, particularly in the construction of molecules central to pharmaceuticals and biological research, the formation of carbon-carbon bonds to the α -carbon of glycine is a critical transformation. This reaction allows for the synthesis of a vast array of natural and unnatural α -amino acids, the fundamental building blocks of peptides and proteins. Direct deprotonation of glycine esters to form a nucleophilic enolate is often challenging due to self-condensation and other side reactions. To circumvent these issues, chemists have developed "glycine enolate equivalents," stable precursors that can be readily deprotonated to generate a reactive nucleophile for subsequent elaboration.

Among these, **(Methyleneamino)acetonitrile**, also known as N-Methyleneglycinonitrile, has emerged as a highly effective and versatile reagent. Its structure features a nitrile group that acidifies the adjacent methylene protons, facilitating deprotonation with a suitable base. The resulting anion is a potent nucleophile that readily participates in alkylation and aldol-type reactions. The imine functionality serves as a protecting group for the amine, which can be easily hydrolyzed in the final step to reveal the desired α -amino acid. This application note provides a comprehensive guide to the synthesis, handling, and application of **(methyleneamino)acetonitrile** as a glycine enolate equivalent for researchers, scientists, and drug development professionals.

Physicochemical Properties & Handling

(Methyleneamino)acetonitrile is a white to off-white crystalline solid with a melting point of 127-130 °C.[1] It is soluble in polar organic solvents and should be stored in a cool, dry, and well-ventilated area.[1][2]

Table 1: Physicochemical Properties of **(Methyleneamino)acetonitrile**

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ N ₂	[3]
Molecular Weight	68.08 g/mol	[3]
Appearance	White to almost white crystalline powder	[4][5]
Melting Point	127 - 130 °C	[1]
CAS Number	109-82-0	[3]
Synonyms	N-Methyleneglycinonitrile, α-Hydroformamine Cyanide	[4][5]

Safety & Handling Precautions

(Methyleneamino)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][6] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1] Store the compound in a tightly closed container away from heat and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Synthesis of (Methyleneamino)acetonitrile

(Methyleneamino)acetonitrile can be reliably synthesized via the reaction of formaldehyde with ammonium chloride and sodium cyanide.[1] The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Experimental Protocol: Synthesis of (Methyleneamino)acetonitrile

Materials:

- Formaldehyde (35% aqueous solution)
- Ammonium chloride (NH_4Cl)
- Sodium cyanide (NaCN)
- Acetic acid (glacial)
- Water
- Ice

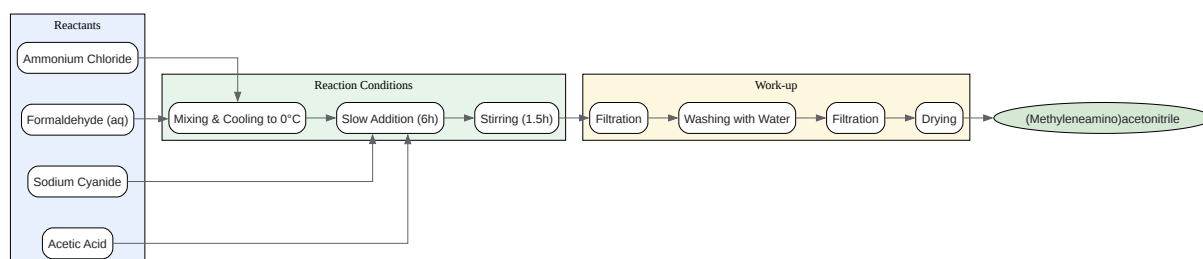
Equipment:

- Large beaker or flask (3 L)
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Büchner funnel and filter flask
- Beaker for washing

Procedure:

- In a 3 L flask equipped with a mechanical stirrer and a thermometer, combine 1.5 L of 35% aqueous formaldehyde and 540 g of ammonium chloride.
- Cool the mixture to 0 °C in an ice bath. Maintain this temperature throughout the reaction.

- Begin stirring and slowly add a solution of 490 g of sodium cyanide in 850 mL of water from a dropping funnel over a period of at least 6 hours.
- Simultaneously, add 300 g of glacial acetic acid from a separate dropping funnel at a rate that maintains a slight excess of acid throughout the addition.
- After the addition is complete, continue stirring for an additional 1.5 hours at 0 °C.
- Filter the resulting precipitate using a Büchner funnel.
- Transfer the solid to a beaker and stir with 1.5 L of water to wash.
- Filter the product again and wash with an additional 500 mL of water.
- Dry the product on filter paper to yield **(Methyleamino)acetonitrile** (typically 410–475 g, 61–71% yield) with a melting point of 129 °C.^[1]



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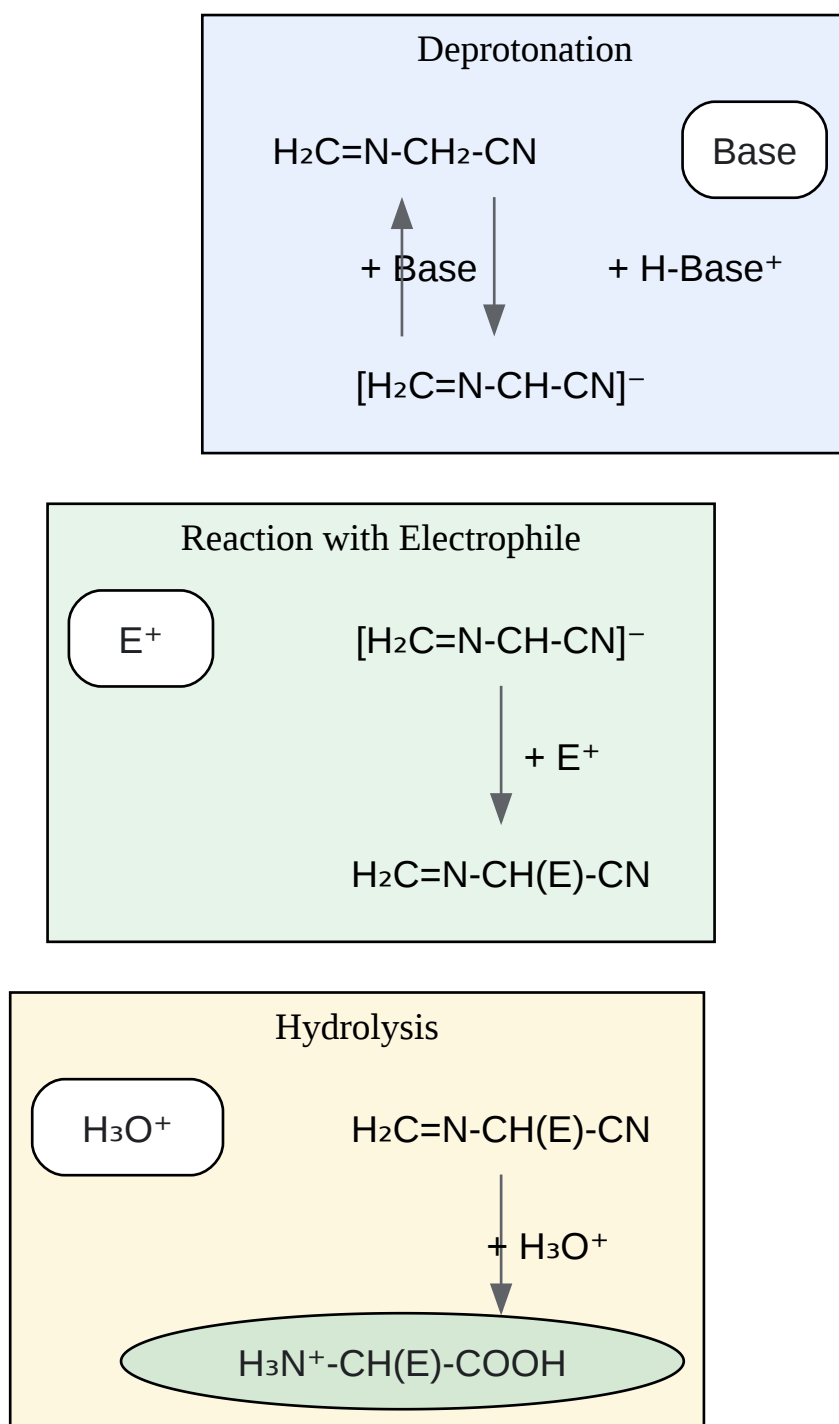
Caption: Workflow for the synthesis of **(Methyleneamino)acetonitrile**.

Application as a Glycine Enolate Equivalent

The utility of **(Methyleneamino)acetonitrile** lies in its ability to be deprotonated to form a stabilized carbanion, which then acts as a potent nucleophile.

Mechanism of Action

The protons on the carbon atom adjacent to the nitrile group are acidic ($\text{pK}_a \approx 25\text{-}30$ in DMSO) and can be removed by a strong, non-nucleophilic base, such as sodium amide (NaNH_2) or lithium diisopropylamide (LDA), to generate the corresponding carbanion. This carbanion is resonance-stabilized by the adjacent imine and nitrile groups, which delocalize the negative charge. This stabilized anion is the key reactive intermediate that functions as a glycine enolate equivalent.



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Caption: General reaction mechanism of **(Methyleneamino)acetonitrile**.

Protocol 1: Alkylation for the Synthesis of α -Amino Acids

This protocol describes a general procedure for the alkylation of **(Methyleneamino)acetonitrile** with alkyl halides, followed by hydrolysis to the corresponding α -amino acid.

Materials:

- **(Methyleneamino)acetonitrile**
- Sodium amide (NaNH_2) or Lithium diisopropylamide (LDA)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Alkyl halide (e.g., benzyl bromide, methyl iodide)
- Aqueous hydrochloric acid (e.g., 6 M HCl)
- Sodium bicarbonate (NaHCO_3)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and nitrogen inlet
- Syringes
- Reflux condenser
- Separatory funnel

- Rotary evaporator

Procedure:

Part A: Alkylation

- To a dry, nitrogen-flushed round-bottom flask, add **(Methyleneamino)acetonitrile** (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of LDA (1.1 eq) in THF via syringe. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the anion.
- Add the alkyl halide (1.0 eq) dropwise via syringe.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkylated product. Purification can be achieved by flash column chromatography.

Part B: Hydrolysis

- To the crude alkylated **(Methyleneamino)acetonitrile** derivative, add 6 M aqueous HCl.
- Heat the mixture to reflux for 4-8 hours.
- Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-polar impurities.
- Neutralize the aqueous layer to pH 7 with a saturated solution of sodium bicarbonate.

- The desired α -amino acid may precipitate or can be isolated by standard techniques such as ion-exchange chromatography.

Table 2: Examples of Alkylation Reactions

Alkyl Halide	Base	Solvent	Time (h)	Product (after hydrolysis)	Approx. Yield (%)
Methyl Iodide	LDA	THF	2	Alanine	85
Benzyl Bromide	LDA	THF	4	Phenylalanine	80
Allyl Bromide	NaNH ₂	THF	3	Allylglycine	78

Protocol 2: Aldol-Type Condensation with Aldehydes

This protocol, adapted from the work of Vaghani and Merchant, describes the condensation of **(Methyleneamino)acetonitrile** with aromatic aldehydes.^[6]

Materials:

- **(Methyleneamino)acetonitrile**
- Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)
- Piperidine
- Ethanol

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle or oil bath
- Büchner funnel and filter flask

Procedure:

- In a round-bottom flask, dissolve **(Methyleneamino)acetonitrile** (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
- Add a catalytic amount of piperidine (approximately 0.1 eq).
- Heat the mixture to reflux for 2-4 hours.
- Upon cooling, the product will often crystallize from the solution.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- The resulting α,β -unsaturated- α -amino nitrile can be further hydrolyzed to the corresponding unsaturated α -amino acid by heating with aqueous acid, as described in the alkylation protocol.

Table 3: Examples of Aldol-Type Condensations with Aldehydes

Aldehyde	Catalyst	Solvent	Product (before hydrolysis)	Reference
Benzaldehyde	Piperidine	Ethanol	2-(Methyleneamino)-3-phenylacrylonitrile	[6]
Anisaldehyde	Piperidine	Ethanol	2-(Methyleneamino)-3-(4-methoxyphenyl)acrylonitrile	[6]
Salicylaldehyde	Piperidine	Ethanol	2-(Methyleneamino)-3-(2-hydroxyphenyl)acrylonitrile	[6]

Conclusion

(Methyleneamino)acetonitrile is a readily accessible and highly effective glycine enolate equivalent. Its straightforward synthesis and versatile reactivity in alkylation and aldol-type condensations make it a valuable tool for the synthesis of a wide range of α -amino acids. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies for drug discovery and development. The inherent simplicity and efficiency of these methods underscore the importance of **(Methyleneamino)acetonitrile** in modern organic synthesis.

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